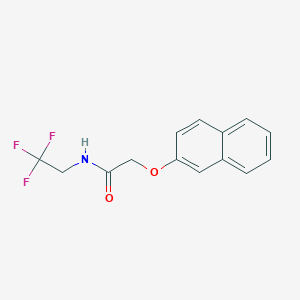![molecular formula C15H17N3O5S2 B2984987 Methyl 2-{5-[3-(pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate CAS No. 941244-37-7](/img/structure/B2984987.png)
Methyl 2-{5-[3-(pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrrolidine ring, a phenyl group, an oxadiazole ring, and a thioacetate group . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are typically synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring would contribute to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. For example, the presence of the pyrrolidine ring could affect its solubility and stability .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Properties
A series of new 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activities. These compounds exhibited promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Karabasanagouda et al., 2007; Khalid et al., 2016).
Anticancer and Antitumor Activities
Research on 1,3,4-oxadiazole derivatives has also explored their potential anticancer and antitumor activities. The synthesis and evaluation of these compounds against various cancer cell lines have shown that some derivatives exhibit moderate to excellent anticancer activities, offering a basis for further exploration as anticancer agents (Ravinaik et al., 2021).
Antidepressant and Anti-addiction Potential
One study focused on the pharmacological characterization of a compound structurally related to Methyl 2-{5-[3-(pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate, demonstrating its potential as a κ-opioid receptor antagonist. This suggests its use in treating conditions such as depression and addiction (Grimwood et al., 2011).
Fluorescence and Photoluminescent Applications
Some 1,3,4-oxadiazole derivatives exhibit intense fluorescence, making them suitable for use in material science, particularly in the development of fluorescent markers and dyes. Their absorption spectra and fluorescence characteristics have been thoroughly investigated (Ho & Yao, 2009).
Antihypertensive α-Blocking Agents
Derivatives of 1,3,4-oxadiazoles were synthesized and evaluated for their antihypertensive α-blocking activity, showing that many compounds have promising α-blocking activity and low toxicity, indicating their potential in hypertension management (Abdel-Wahab et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-13(19)10-24-15-17-16-14(23-15)11-5-4-6-12(9-11)25(20,21)18-7-2-3-8-18/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPWUCYZPMBZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2984904.png)
![(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2984908.png)


![7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2984914.png)
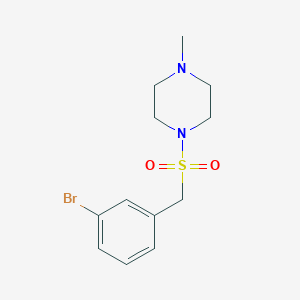
![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2984918.png)
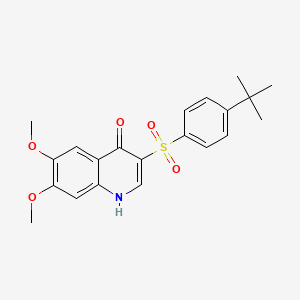
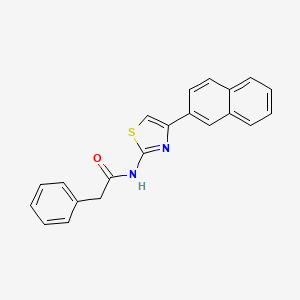
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)
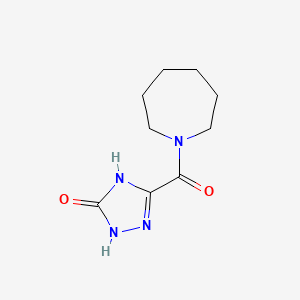
![1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea](/img/structure/B2984923.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)
